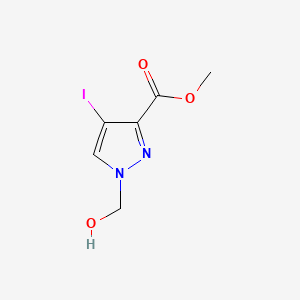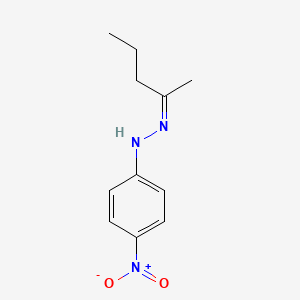![molecular formula C16H15ClN4O3 B10901162 1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901162.png)
1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenoxy group, a methylated isoxazole ring, and a pyrazole carboxamide moiety, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 4-chloro-3-methylphenol with formaldehyde to form the corresponding phenoxy methyl intermediate. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the isoxazole derivative. Finally, the pyrazole ring is introduced through a cyclization reaction with hydrazine and a suitable carboxylic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale.
化学反応の分析
Types of Reactions
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with a chlorinated phenol structure.
5-Methyl-3-isoxazolecarboxylic acid: An intermediate used in the synthesis of the target compound.
1H-Pyrazole-3-carboxamide: A related compound with a pyrazole carboxamide structure.
Uniqueness
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated phenoxy group, methylated isoxazole ring, and pyrazole carboxamide moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H15ClN4O3 |
|---|---|
分子量 |
346.77 g/mol |
IUPAC名 |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15ClN4O3/c1-10-7-12(3-4-13(10)17)23-9-21-6-5-14(19-21)16(22)18-15-8-11(2)24-20-15/h3-8H,9H2,1-2H3,(H,18,20,22) |
InChIキー |
LOTCYBRWKCTHKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
![N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901091.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B10901095.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B10901103.png)
![N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide](/img/structure/B10901108.png)

![4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10901119.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)

![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B10901134.png)
![1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901135.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B10901149.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901153.png)
